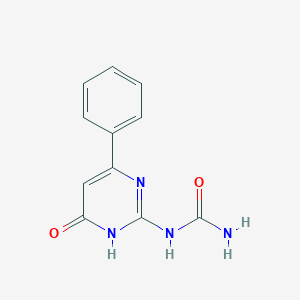

1-(4-Hydroxy-6-phenylpyrimidin-2-yl)urea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-oxo-4-phenyl-1H-pyrimidin-2-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c12-10(17)15-11-13-8(6-9(16)14-11)7-4-2-1-3-5-7/h1-6H,(H4,12,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNYGFDQIIKAIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Advanced Analysis of 1 4 Hydroxy 6 Phenylpyrimidin 2 Yl Urea and Its Analogs

Spectroscopic Analysis Techniques

Spectroscopic methods provide invaluable information regarding the functional groups, connectivity, and electronic environment of atoms within a molecule. For 1-(4-Hydroxy-6-phenylpyrimidin-2-yl)urea and its analogs, a combination of FT-IR, NMR, and mass spectrometry is routinely employed to confirm their synthesized structures.

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a 1-(4-hydroxy-6-substituted-pyrimidin-2-yl)urea analog, specifically 1-(4-hydroxy-6-methylpyrimidin-2-yl)urea, would be expected to show characteristic absorption bands. For instance, derivatives of 4,6-dihydroxypyrimidine (B14393) exist in various tautomeric forms, including lactam-lactim and dilactam structures, which can be distinguished by their IR spectra. researchgate.net

Key expected vibrational frequencies for the title compound and its analogs include:

N-H stretching: Amine and urea (B33335) N-H groups typically exhibit stretching vibrations in the range of 3200-3500 cm⁻¹.

O-H stretching: The hydroxyl group on the pyrimidine (B1678525) ring will show a broad absorption band, also in the high-frequency region of the spectrum.

C=O stretching: The urea carbonyl group gives rise to a strong absorption band, typically between 1630 and 1680 cm⁻¹.

C=N and C=C stretching: The pyrimidine ring will have characteristic absorptions in the 1400-1600 cm⁻¹ region.

In related pyrimidine compounds, such as those used in antimalarial studies, characteristic IR peaks have been observed at 2924 and 2855 cm⁻¹ (C-H stretching), 1582 cm⁻¹ (C=N stretching), and 1507 cm⁻¹ (aromatic C=C stretching). nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and stereochemistry of the atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would display distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of similar structures, the following proton chemical shifts (δ) can be anticipated:

Aromatic protons: The protons of the phenyl group would appear as a multiplet in the aromatic region, typically between δ 7.0 and 8.5 ppm.

Pyrimidine proton: The proton on the pyrimidine ring would likely resonate as a singlet in the aromatic region.

NH and OH protons: The protons of the urea and hydroxyl groups are expected to be observed as broad singlets, and their chemical shifts can be concentration and solvent-dependent. In some cases, they may exchange with D₂O. For example, in a related pyrazolo[3,4-b]pyridine derivative, D₂O exchangeable signals for NH₂, NH, and OH protons were observed at δ 9.41, 10.23, and 10.81 ppm, respectively. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, characteristic chemical shifts would include:

Carbonyl carbon: The urea carbonyl carbon is typically observed in the range of δ 150-170 ppm. For urea itself, the carbonyl carbon appears at approximately 162.1 ppm in the solid state. researchgate.net

Pyrimidine ring carbons: The carbons of the pyrimidine ring would resonate at distinct chemical shifts, influenced by the attached substituents (hydroxyl, phenyl, and urea groups).

Phenyl ring carbons: The carbons of the phenyl group would appear in the aromatic region, generally between δ 120 and 140 ppm.

The following table presents a summary of expected ¹³C NMR chemical shifts for the core structure and related compounds.

| Functional Group | Compound Class | Reported Chemical Shift (δ, ppm) | Reference |

| Urea Carbonyl | Urea | ~162.1 (solid state) | researchgate.net |

| Pyrimidine C=O | Pyrimidone | 161.32 | nih.gov |

| Pyrimidine C-N | Pyrimidine | 160.24 | nih.gov |

| Aromatic C-H | Phenylpyrimidine | 127-131 | nih.gov |

| Aromatic C-C | Phenylpyrimidine | 136-143 | nih.gov |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight, allowing for the determination of the elemental composition.

For this compound, the expected molecular ion peak [M+H]⁺ would be observed in the mass spectrum. In HRMS analysis of related nitrogen-containing heterocyclic compounds, the calculated and found mass-to-charge ratios are typically in very close agreement, confirming the molecular formula. For example, in the analysis of a substituted pyrimidine, the calculated m/z for [M+H]⁺ was 454.1962, and the found value was 454.1948. nih.gov Similarly, for a phenylpyrimidine analog, the calculated value for [M+H]⁺ was 334.1339, with a found value of 334.1334. nih.gov

X-ray Crystallography and Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

In a study of a related compound, 1-(4-methoxypyrimidin-2-yl)-3-(2-nitrophenylsulfonyl)urea, X-ray analysis revealed that the urea group and the pyrimidine ring form a basal plane, with an extended π-conjugated system between them. researchgate.net The crystal structure of 4,6-dihydroxypyrimidine has also been determined, providing insights into its tautomeric forms in the solid state. researchgate.net Such analyses are crucial for understanding the supramolecular chemistry and solid-state packing of these compounds.

Advanced Spectroscopic Interpretation and Correlation with Theoretical Data

Modern computational chemistry methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental spectroscopic data. Theoretical calculations can predict spectroscopic properties like NMR chemical shifts and vibrational frequencies.

For instance, in a study of a novel pyrazolo[3,4-b]pyridine derivative, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to compute ¹H and ¹³C NMR chemical shifts. nih.gov The theoretically determined values showed a high correlation with the experimental data, aiding in the definitive assignment of the spectral signals. nih.gov Similarly, theoretical calculations of electronic absorption spectra have shown good agreement with observed spectra, further validating the molecular structure. nih.gov Such correlative studies between experimental and theoretical data provide a deeper understanding of the electronic structure and properties of the molecule.

Computational and Theoretical Investigations of Pyrimidinylurea Compounds

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) at B3LYP/6-311 G++(d,p) basis set)

Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of a molecule. Using methods like Density Functional Theory (DFT) with a specific basis set such as B3LYP/6-311G++(d,p), researchers can model a molecule's properties from first principles. Such studies provide insights into the molecule's stability, reactivity, and potential interaction sites.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels and Band Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule or with other species.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Parameters (Note: This table is illustrative as specific data for the compound was not found.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecule's surface using a color scale. Typically, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow areas represent neutral or less charged regions. For a molecule like 1-(4-Hydroxy-6-phenylpyrimidin-2-yl)urea, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the pyrimidine (B1678525) and urea (B33335) groups, and positive potential near the hydrogen atoms.

Global Reactivity Indices and Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include:

Electronegativity (χ): Describes the ability of a molecule to attract electrons.

Global Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated from the HOMO-LUMO energy gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are vital for comparing the reactivity of different compounds and understanding their potential interactions in a biological system.

Table 2: Hypothetical Global Reactivity Descriptors (Note: This table is illustrative as specific data for the compound was not found.)

| Descriptor | Value | Unit |

|---|---|---|

| Dipole Moment | Data not available | Debye |

| Electronegativity (χ) | Data not available | eV |

| Global Hardness (η) | Data not available | eV |

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the molecule of interest) when bound to a specific protein target. This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

Prediction of Ligand-Protein Binding Affinities (e.g., Glide score energy)

Docking programs calculate a score, such as the Glide score (G-score) or binding free energy (in kcal/mol), to estimate the binding affinity between the ligand and the protein. A lower (more negative) score generally indicates a more stable and favorable binding interaction. This allows researchers to rank different compounds based on their predicted potency against a biological target.

Table 3: Hypothetical Molecular Docking Scores Against Various Targets (Note: This table is illustrative as specific data for the compound was not found.)

| Protein Target | PDB ID | Glide Score (kcal/mol) |

|---|---|---|

| DNA Gyrase | Data not available | Data not available |

| α, β-tubulin | Data not available | Data not available |

| PI3Kα | Data not available | Data not available |

Interaction Site Examination and Binding Mode Analysis

Beyond predicting affinity, docking simulations provide detailed insights into the binding mode of a ligand within the protein's active site. This analysis reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. Understanding these interactions is critical for structure-activity relationship (SAR) studies and for optimizing lead compounds to enhance their affinity and selectivity.

DNA Gyrase: This enzyme is a crucial target in bacteria. Docking studies would investigate if the compound could fit into the ATP-binding site, disrupting DNA replication and leading to bacterial cell death.

α, β-tubulin Interface: The colchicine (B1669291) binding site at the interface of α and β-tubulin is a well-known target for anticancer agents. Docking would explore whether the compound can bind to this site, inhibit microtubule polymerization, and induce cell cycle arrest.

PI3Kα: The phosphatidylinositol 3-kinase alpha (PI3Kα) is a key enzyme in cell signaling pathways that are often mutated in cancer. Docking simulations would aim to identify interactions within the kinase domain's binding site.

EGFR Tyrosine Kinase: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. Docking would assess the compound's ability to bind to the ATP-binding pocket of the EGFR kinase domain, potentially inhibiting its activity.

While the specific computational data for This compound remains unelucidated in available literature, the established theoretical frameworks provide a clear roadmap for how such an investigation would be conducted to characterize its chemical properties and predict its biological potential.

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies are crucial in understanding how the molecular structure of a compound influences its physicochemical properties. These studies often form the foundation for developing Quantitative Structure-Property Relationship (QSPR) models, which are instrumental in drug discovery for the early evaluation of ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net The goal of SPR/QSPR is to establish a mathematical correlation between molecular descriptors and a specific property. researchgate.net This process involves the collection of a dataset, calculation and selection of relevant molecular descriptors, creating a mathematical model, and validating it. researchgate.net

In a broader context, studies on related structures like N-benzyl-2-phenylpyrimidin-4-amine derivatives have demonstrated the importance of specific structural features for potent biological activity. nih.gov While not a direct SPR study on the title compound, this research highlights how systematic structural modifications can be used to probe and optimize the desired properties of pyrimidine-based compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is widely used in drug discovery to predict the activity of new chemical entities and to optimize lead compounds. nih.govijpbs.net

QSAR studies on diaryl urea derivatives have shown that descriptors related to the size, degree of branching, aromaticity, and polarizability of the molecules can significantly affect their inhibitory activity. nih.gov Both linear, such as Multiple Linear Regressions (MLR), and nonlinear models have been employed to develop predictive QSAR models for this class of compounds. nih.govresearchgate.net For instance, a study on diaryl urea derivatives as B-RAF inhibitors indicated that a nonlinear approach was more predictive for compounds with a urea structure. nih.gov

In the context of pyrimidine derivatives, QSAR studies have been performed on 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. ijpbs.net These studies utilized multiple linear regressions to identify descriptors that are crucial for their biological activity. ijpbs.net Similarly, QSAR studies on cyclic urea-based HIV protease inhibitors have revealed that the hydrophobic properties of substituents play a primary role in both enzyme inhibition and antiviral potency. nih.gov The size of the substituents was also found to be a contributing factor to their inhibitory activity. nih.gov

While a specific QSAR model for this compound is not detailed in the provided search results, the principles from these related studies would be applicable. A QSAR model for this compound and its analogs would likely involve descriptors that quantify the electronic effect of the hydroxyl group, the steric and hydrophobic contributions of the phenyl group, and the hydrogen bonding capacity of the urea moiety.

Table 1: Key Aspects of QSAR Modeling for Urea and Pyrimidine Derivatives

| Feature | Description | Relevance to this compound |

| Molecular Descriptors | Quantifiable characteristics of a molecule, such as size, shape, and electronic properties. | Descriptors for this compound would capture the influence of the hydroxyl, phenyl, and urea groups. |

| Statistical Models | Mathematical equations that correlate the descriptors with biological activity (e.g., MLR). | A model could predict the activity of new derivatives based on their structural features. |

| Validation | The process of assessing the predictive ability of a QSAR model, often using an external set of compounds. | Essential to ensure the model is robust and can accurately predict the activity of novel compounds. |

Theoretical Studies on Nonlinear Optical (NLO) Characteristics

Nonlinear optical (NLO) materials are of significant interest for their potential applications in advanced technologies like optical data storage and processing. nih.gov Theoretical studies, often employing quantum chemical calculations such as Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO properties of molecules. researchgate.net

Urea and its derivatives are known to exhibit notable NLO properties. researchgate.net The NLO response in organic molecules often arises from intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups, facilitated by a π-conjugated system. nih.gov The pyrimidine ring in this compound can act as part of the π-system. The hydroxyl group (an electron donor) and the urea moiety can influence the charge distribution within the molecule, which is a key factor for NLO activity.

Theoretical investigations on pyrimidine derivatives have shown that they can be promising candidates for NLO materials. nih.gov These studies involve the calculation of parameters such as dipole moment (μ), polarizability (α), and first hyperpolarizability (β), which quantify the NLO response of a molecule. researchgate.net For instance, a study on a pyrimidine derivative, PMMS, revealed that its NLO properties were significantly enhanced in a crystalline environment. nih.gov The first hyperpolarizability of some pyrimidine derivatives has been found to be significantly greater than that of urea, a standard NLO material. researchgate.net

The investigation of NLO characteristics for this compound would involve theoretical calculations to determine its hyperpolarizability. The presence of both a phenyl ring and a hydroxyl group attached to the pyrimidine core suggests the potential for ICT and, consequently, interesting NLO properties. The non-centrosymmetric arrangement of molecules in a crystal lattice, often stabilized by hydrogen bonding, can further enhance the NLO effect. researchgate.net

Table 2: Calculated NLO Properties of a Related Pyrimidine Derivative (DBT)

| Property | Value | Unit |

| First Hyperpolarizability (β) | ~56 times that of urea | cm⁵ esu⁻¹ |

| Data for 4-[4-(diethylamino)-benzylideneamino]-5-benzyl-2H-1,2,4-triazol-3(4H)-one (DBT), a compound with a different heterocyclic core but illustrating the potential for high NLO response in similar systems. researchgate.net |

Pre Clinical Biological Activities and Molecular Mechanisms of Pyrimidinylurea Derivatives

Antimicrobial Efficacy (In vitro and pre-clinical in vivo models)

The antimicrobial capabilities of pyrimidinylurea derivatives are broad, demonstrating effectiveness against a variety of pathogens, including bacteria, fungi, viruses, and parasites. This activity stems from various mechanisms, including the disruption of essential cellular processes in microbes.

Pyrimidine (B1678525) derivatives have demonstrated a wide range of antibacterial activities. researchgate.net The introduction of a urea (B33335) functional group has led to the development of analogues with improved antibacterial spectrums, particularly against Gram-positive bacteria. nih.gov

Research has shown that pyrimidine derivatives can be effective against both Gram-positive and Gram-negative bacteria. derpharmachemica.com For instance, a series of pyrano[2,3-d]pyrimidinone derivatives were synthesized and screened for antibacterial activity, with one compound showing excellent effectiveness against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.91 to 7.81 μg/mL. researchgate.net This particular compound was also more potent than levofloxacin (B1675101) against methicillin-resistant S. aureus (MRSA). researchgate.net

Other studies have synthesized novel dihydropyrimidine (B8664642) derivatives that showed significant antimicrobial activity when compared to standard drugs like Amoxycillin. derpharmachemica.com Similarly, certain pyrimidine compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. derpharmachemica.com The Biginelli reaction has been employed to create pyrimidine derivatives that exhibit moderate to good antibacterial activity against strains such as Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. mdpi.com

However, not all derivatives show broad-spectrum potency. A study on novel benzoylurea (B1208200) derivatives with a pyrimidine moiety found they had lower in vitro antibacterial activity against the plant pathogens Xanthomonas oryzae pv. oryzicola and Xanthomonas citri subsp. citri when compared to the standard, thiodiazole copper. mdpi.com

Table 1: In Vitro Antibacterial Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC/Inhibition) | Reference |

|---|---|---|---|

| Pyrano[2,3-d]pyrimidinone derivative (4s) | Staphylococcus aureus | MIC: 3.91 - 7.81 μg/mL | researchgate.net |

| Pyrano[2,3-d]pyrimidinone derivative (4s) | Bacillus subtilis | MIC: 3.91 - 7.81 μg/mL | researchgate.net |

| Pyrano[2,3-d]pyrimidinone derivative (4s) | Escherichia coli | MIC: 3.91 - 7.81 μg/mL | researchgate.net |

| Pyrano[2,3-d]pyrimidinone derivative (4s) | Methicillin-resistant S. aureus (MRSA) | MIC: 3.91 μg/mL | researchgate.net |

| Dihydropyrimidine derivatives | Enterococcus faecalis, Bacillus subtilis | Significant activity | derpharmachemica.com |

| Dihydropyrimidine derivatives | Escherichia coli, Pseudomonas aeruginosa | Significant activity | derpharmachemica.com |

| Adamantyl urea adduct (3l) | Acinetobacter baumannii | 94.5% growth inhibition | nih.gov |

The pyrimidine scaffold is a key component in several commercial fungicides, and novel pyrimidinylurea derivatives continue to be explored for their antifungal properties. nih.gov

A study on new benzoylurea derivatives containing a pyrimidine moiety revealed moderate to good in vitro antifungal activities against several plant pathogenic fungi. mdpi.com Notably, compounds 4j and 4l showed strong activity against Rhizoctonia solani with EC₅₀ values of 6.72 and 5.21 μg/mL, respectively, comparable to the commercial fungicide hymexazol. mdpi.com Another series of pyrimidine derivatives containing an amide moiety also exhibited excellent antifungal activity. frontiersin.orgnih.gov Specifically, compound 5o was particularly effective against Phomopsis sp., with an EC₅₀ value of 10.5 μg/ml, outperforming the standard pyrimethanil. frontiersin.orgnih.gov

Further research has demonstrated that synthesized pyrimidine derivatives possess broad fungicidal activities, with some being more potent than control fungicides against a panel of fourteen phytopathogenic fungi. nih.govresearchgate.net Some derivatives showed good activity (>50% inhibition) against R. solani. nih.gov Additionally, certain urea derivatives have been tested against human fungal pathogens like Candida albicans and Cryptococcus neoformans. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Fungal Strain | Activity (EC₅₀) | Reference |

|---|---|---|---|

| Benzoylurea derivative (4l) | Rhizoctonia solani | 5.21 μg/mL | mdpi.com |

| Benzoylurea derivative (4j) | Rhizoctonia solani | 6.72 μg/mL | mdpi.com |

| Amide-containing pyrimidine (5o) | Phomopsis sp. | 10.5 μg/mL | frontiersin.orgnih.gov |

| Amide-containing pyrimidine (5f) | Phomopsis sp. | 15.1 μg/mL | frontiersin.org |

| Amide-containing pyrimidine (5p) | Phomopsis sp. | 19.6 μg/mL | frontiersin.org |

The structural diversity of pyrimidine derivatives has led to their investigation as potential antiviral agents against a wide array of viruses. nih.gov Research has covered their effects on RNA and DNA viruses, including those responsible for significant human diseases. nih.gov

Patented pyrimidine derivatives have shown inhibitory activity against influenza virus, respiratory syncytial virus (RSV), human immunodeficiency virus (HIV), hepatitis B (HBV) and C (HCV), dengue virus, and herpes virus. nih.gov For example, a series of substituted pyrimidine glycosides demonstrated moderate viral replication inhibition of HBV with mild cytotoxicity. researchgate.net

Specific pyrimidine derivatives have been found to inhibit Mengo virus by partially inhibiting its RNA-dependent RNA polymerase. nih.gov More recently, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have shown notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Other research has identified novel 2-benzoxyl-phenylpyridine derivatives as potent inhibitors of Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7), targeting the early stages of viral replication. mdpi.com The mechanism for some of these compounds appears to involve binding to viral nucleic acids and proteins, thereby interfering with template activity or enzyme function. nih.gov

The search for new anthelmintic agents is driven by widespread drug resistance. researchgate.net Thiourea (B124793), a precursor in pyrimidine synthesis, is known to be a component of compounds with anthelmintic properties. researchgate.net

A study focused on synthesizing new pyrimidine derivatives bearing sulphonamide and carboxamide moieties to investigate their in vitro anthelmintic properties against helminths. researchgate.net The research found that a p-nitro derivative, 1-(4-nitrobenzenesulfonyl)-N-(pyrimidin-4-yl)pyrrolidine-2-carboxamide (21g) , was the most active compound in the series. researchgate.net This highlights the potential of combining the pyrimidine ring with other functional groups to develop effective treatments against helminthiasis. researchgate.net

A modern approach to combating bacterial infections involves targeting virulence factors rather than killing the bacteria directly, which may reduce the pressure for resistance development. This includes inhibiting systems like quorum sensing and biofilm formation. nih.gov

Studies on 6-polyaminosterol derivatives have shown they possess significant antibiofilm activities against major pathogens like carbapenem-resistant A. baumannii (CRAB), methicillin-resistant S. aureus (MRSA), and vancomycin-resistant E. faecium (VRE). nih.govmdpi.com These compounds were also able to decrease the production of pyocyanin, a key virulence factor in P. aeruginosa. nih.govmdpi.com While these are not pyrimidinylurea compounds, the strategy is applicable. Research has identified small molecules that can silence the MvfR (PqsR) communication system in P. aeruginosa, which controls virulence and the formation of antibiotic-tolerant cells. nih.gov This demonstrates the potential of targeting bacterial communication and virulence as a therapeutic strategy for pyrimidine-based compounds.

Antineoplastic and Cytotoxic Actions (In vitro, pre-clinical cell lines)

Pyrimidine derivatives, including those with urea moieties, are a significant class of compounds investigated for their anticancer properties. nih.govresearchgate.net Their mechanism of action often involves inducing apoptosis and arresting the cell cycle in cancer cells. nih.govnih.gov

A series of pyrimidine derivatives containing aryl urea moieties demonstrated cytotoxic activity against colon (SW480) and prostate cancer cell lines. nih.gov Compound 4b was the most potent against the SW480 cell line, with an IC₅₀ value of 11.08 µM. nih.gov Mechanistic studies revealed it induced apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.gov

Similarly, novel pyrrolo[2,3-d]pyrimidine derivatives with urea moieties have shown strong cytotoxic effects. nih.gov Compound 10a was found to be highly potent against the PC3 prostate cancer cell line with an IC₅₀ of 0.19 µM. nih.gov Compound 9e showed strong cytotoxicity against the A549 lung cancer cell line (IC₅₀ = 4.55 µM) and was found to induce apoptosis through the intrinsic mitochondrial pathway. nih.gov

Other studies have reported on N-(2-pyridylsulfenyl)urea derivatives that inhibit the growth of the CCRF-CEM cell line at concentrations around 1 µM and show activity against HT-29 (colon), K-562 (leukemia), and HTB-54 (lung) cancer cell lines. nih.gov The broad cytotoxic potential of pyrimidine-based compounds has been demonstrated across a wide range of human tumor cell lines, including those for breast (MCF-7), liver (HepG2), and other cancers. researchgate.netbohrium.comarabjchem.org

Table 3: In Vitro Cytotoxic Activity of Selected Pyrimidinylurea Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyrimidine-aryl urea derivative (4b) | Colon (SW480) | 11.08 µM | nih.gov |

| Pyrrolo[2,3-d]pyrimidine-urea (10a) | Prostate (PC3) | 0.19 µM | nih.gov |

| Pyrrolo[2,3-d]pyrimidine-urea (10b) | Breast (MCF-7) | 1.66 µM | nih.gov |

| Pyrrolo[2,3-d]pyrimidine-urea (9e) | Lung (A549) | 4.55 µM | nih.gov |

| N-(2-pyridylsulfenyl)urea derivatives | Leukemia (CCRF-CEM) | ~1 µM | nih.gov |

Antiproliferative Activity against Various Cancer Cell Lines

Pyrimidinylurea derivatives have demonstrated significant antiproliferative activity across a range of human cancer cell lines, indicating their potential as broad-spectrum anticancer agents. Studies have reported the efficacy of these compounds against liver (HepG-2), colon (HCT-116), lung (A549), gastric (MGC-803), breast (MCF-7), and melanoma (B16-F10) cancer cells.

The cytotoxic effects of various pyrimidine derivatives have been evaluated using the MTT assay. For instance, a series of novel pyridine-urea hybrid compounds showed potent cytotoxic activity against MCF-7 and HCT-116 cell lines. mdpi.com Specifically, some 3-methoxy-1H-indazole compounds within this hybrid series exhibited significant efficacy. mdpi.com In another study, newly synthesized pyrimidine and pyrimidopyrimidine analogs were tested for their cytotoxic activities against HCT-116, MCF-7, and HepG-2 cell lines, with some compounds showing high activity. nih.gov Thienopyrimidine derivatives have also been investigated, with some showing notable antiproliferative effects against MCF-7 cells. nih.gov

While direct data for 1-(4-Hydroxy-6-phenylpyrimidin-2-yl)urea is not available, the general class of pyrimidine derivatives containing aryl urea moieties has shown promise. For example, one study synthesized a new series of such derivatives and evaluated their anticancer activities against colon and prostate cancer cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Pyridine-Urea Hybrid (Compound 8a) | MCF-7 | GI50: 0.06 µM | mdpi.com |

| Pyridine-Urea Hybrid (Compound 8h) | HCT-116 | GI50: 0.33 µM | mdpi.com |

| Pyrimidopyrimidine Analog (Compound 3b) | HCT-116, MCF-7, HEPG-2 | High | nih.gov |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 | IC50: 4.3 µg/mL | nih.gov |

| Pyrimidine with Aryl Urea Moiety (Compound 4b) | SW480 (Colon) | IC50: 11.08 µM | nih.gov |

Note: This table presents data for various pyrimidine derivatives, as specific data for this compound was not found.

Induced Cellular Apoptosis Mechanisms

A key mechanism through which pyrimidinylurea derivatives exert their antiproliferative effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptotic pathways in cancer cells, leading to their elimination.

A study on pyrimidine derivatives bearing aryl urea moieties found that a lead compound induced apoptosis in the SW480 colon cancer cell line. nih.gov The mechanism of apoptosis induction involved the arrest of the cell cycle at the G2/M phase, an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Furthermore, the compound led to the loss of mitochondrial membrane potential and the cleavage of PARP, a key protein involved in DNA repair and apoptosis. nih.gov

Another study on 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivatives demonstrated that a lead compound induced apoptosis in MCF-7 breast cancer cells. This was confirmed by an increase in the levels of apoptosis-mediating genes such as p53, caspase-3, caspase-8, caspase-9, and Bax. nih.gov These findings suggest that pyrimidinylurea derivatives can activate both intrinsic and extrinsic apoptotic pathways.

Molecular Targets in Cancer Pathways

The anticancer activity of pyrimidinylurea derivatives is attributed to their ability to interact with specific molecular targets that are crucial for cancer cell proliferation and survival. Key targets identified include tubulin, phosphoinositide 3-kinase alpha (PI3Kα), and cyclin-dependent kinase 9 (CDK9).

Tubulin Inhibition: Microtubules, which are dynamic polymers of tubulin, play a critical role in cell division. Several pyrimidine derivatives have been identified as tubulin polymerization inhibitors. They bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov For example, a class of pyrimidinyl dihydroquinoxalinones has been developed as potent inhibitors of tubulin polymerization. nih.gov

PI3Kα Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. PI3Kα is a frequently mutated isoform in human cancers, making it an attractive therapeutic target. While direct inhibition by a pyrimidinylurea is not explicitly detailed in the provided context, the broader class of pyrimidine-based compounds has been explored for PI3K inhibition.

CDK9 Inhibition: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle and transcription. CDK9, in particular, is involved in transcriptional elongation. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and cell death in cancer cells. Certain 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been identified as CDK inhibitors, with some showing significant inhibitory activity against CDK9. nih.gov This inhibition was associated with the downregulation of downstream proteins and induction of apoptosis. nih.gov

Anti-inflammatory Properties

In addition to their anticancer effects, pyrimidinylurea derivatives have shown promising anti-inflammatory properties. Inflammation is a key process in various diseases, and the ability to modulate inflammatory pathways is of significant therapeutic interest. The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit key inflammatory mediators. nih.gov

Cyclooxygenase (COX) Inhibition (COX-1, COX-2)

Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory process, responsible for the synthesis of prostaglandins. Several pyrimidine derivatives have been investigated as inhibitors of COX-1 and COX-2. Some have shown selective inhibition of COX-2, which is often upregulated in inflamed tissues, potentially offering a better safety profile compared to non-selective NSAIDs. nih.gov

For example, a study on 4-phenylpyrimidine-2(1H)-thiones reported their potential to inhibit both COX-1 and COX-2 enzymes. nih.gov Another study on pyrimidine derivatives demonstrated that some compounds exhibited higher affinity for the COX-2 isoform over COX-1, with inhibitory activity comparable to the reference drug meloxicam. nih.gov

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are another class of enzymes involved in the inflammatory cascade, leading to the production of leukotrienes. Inhibition of LOX is a valid strategy for the development of anti-inflammatory drugs. While specific studies on the LOX inhibition by "this compound" are not available, the broader class of pyrimidine derivatives has been explored. For instance, pyrimidine derivatives of acetaminophen (B1664979) have been evaluated as potential LOX inhibitors. nih.gov

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, PGE2)

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), along with prostaglandin (B15479496) E2 (PGE2), are critical mediators of inflammation. The ability of pyrimidine derivatives to modulate the production of these cytokines contributes to their anti-inflammatory effects. Several studies have shown that pyrimidine-based compounds can inhibit the expression of these inflammatory mediators. nih.gov The modulation of pro-inflammatory and anti-inflammatory cytokines has been linked to alterations in gut microbiota, suggesting a complex interplay in the anti-inflammatory effects of certain compounds. nih.gov

Antioxidant Capacity and Mechanisms

Pyrimidine derivatives have garnered significant attention for their antioxidant properties, which are largely attributed to the chemical characteristics of the pyrimidine nucleus. The presence of electron-donating substituents on this core structure can enhance its ability to scavenge free radicals, thus increasing its antioxidant potency. researchgate.net A direct relationship has been suggested between increased antioxidant activity and a decrease in the electron density within the ring system, highlighting the potential of substituted pyrimidines as effective antioxidants. researchgate.net

The antioxidant potential of these compounds is multifaceted. They can neutralize free radicals, thereby reducing their capacity to inflict irreversible damage on cells. researchgate.net This action helps to prevent or mitigate a range of diseases associated with excessive oxidative stress. The mechanisms by which pyrimidine derivatives exert their antioxidant effects are varied and can include the inhibition of lipid peroxidation. nih.gov For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated a strong ability to inhibit lipid peroxidation, a key process in cellular damage. nih.gov

Furthermore, some pyrimidine-based compounds, such as certain pyrido[1,2-a]pyrimidin-4-one derivatives, have shown significant antioxidant properties, with catechol derivatives being particularly effective. nih.gov The antioxidant activity of phenyl-pyrazolone derivatives, which share some structural similarities with the compounds of interest, has also been noted, with these molecules acting as scavengers of oxygen free radicals. mdpi.com This body of research underscores the potential of pyrimidine derivatives as a promising class of antioxidants with therapeutic possibilities. researchgate.net

Enzyme and Receptor Modulation

The interaction of pyrimidinylurea derivatives with various enzymes and receptors is a key area of pre-clinical research, revealing their potential to modulate critical biological pathways.

Urease and Carbonic Anhydrase-II Inhibition

Pyrimidinylurea derivatives have been investigated for their inhibitory effects on urease and carbonic anhydrase-II (CA-II). Urease, a nickel-dependent enzyme, is a known virulence factor in some pathogens, and its inhibition is a target for treating certain infections. researchgate.netfrontiersin.org Similarly, carbonic anhydrases are involved in numerous physiological and pathological processes, making them an important therapeutic target. nih.gov

Studies have shown that various pyrimidine derivatives can effectively inhibit these enzymes. For instance, a series of 4-amino-pyrimidine derivatives demonstrated inhibitory activity against human carbonic anhydrase I and II (hCA I and hCA II). nih.gov Specifically, 4-amino-6-hydroxypyrimidine (B372064) was identified as an inhibitor of hCA II. nih.gov Other research on pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has also reported inhibitory activity against hCA I and hCA II. researchgate.net

In the context of urease inhibition, phenylurea-pyridinium derivatives have shown potent activity, with some compounds exhibiting significantly lower IC50 values than standard inhibitors like hydroxyurea (B1673989) and thiourea. researchgate.net The mechanism of inhibition for some of these derivatives has been identified as mixed-type. researchgate.net

Table 1: Urease and Carbonic Anhydrase-II Inhibition by Pyrimidine Derivatives

| Compound Class | Target Enzyme | Inhibition Data (K_I / IC_50) | Reference |

|---|---|---|---|

| 4-Amino-6-hydroxypyrimidine | hCA II | K_I: 1.867 ± 0.296 µM | nih.gov |

| Phenylurea-pyridinium derivatives | Urease | IC_50: 4.08 - 6.20 µM | researchgate.net |

| Pyrazole derivatives | hCA I | IC_50: 402.9–554.8 nM | nih.gov |

| Pyrazole derivatives | hCA II | IC_50: 458.6–620.4 nM | nih.gov |

Arginase Inhibition

Arginase is an enzyme that plays a role in the urea cycle by hydrolyzing L-arginine to L-ornithine and urea. medchemexpress.com The inhibition of this enzyme is of interest for its potential to modulate this cycle. Research has indicated that purine (B94841) and pyrimidine derivatives can act as inhibitors of arginase. nih.gov

Specifically, cytidine (B196190) and cytosine have been identified as noncompetitive inhibitors of bovine liver arginase. nih.gov The affinity of the enzyme for these pyrimidine-based inhibitors was found to be significantly greater than for its natural substrate. nih.gov This suggests that such compounds may have a role in the in vivo regulation of the urea cycle. nih.gov While a broad range of arginase inhibitors have been synthesized and studied, including boronic acid derivatives and N-alkylcyclobutylamine derivatives, the specific investigation into this compound in this context is less detailed in the available literature. nih.gov

Tyrosine Kinase Inhibition (e.g., Lymphocyte Specific Tyrosine Kinase (Lck), Epidermal Growth Factor Receptor (EGFR))

Pyrimidine derivatives are a well-established class of tyrosine kinase inhibitors, with significant research focused on their potential to inhibit enzymes like Lymphocyte Specific Tyrosine Kinase (Lck) and Epidermal Growth Factor Receptor (EGFR). nih.govbohrium.com EGFR, in particular, is a key target in cancer therapy due to its role in cell proliferation and survival. bohrium.com

A class of compounds structurally related to the subject of this article, N-4,6-pyrimidine-N-alkyl-N'-phenyl ureas, has been developed as inhibitors of Lck. nih.gov Several of these compounds demonstrated low-nanomolar inhibition of Lck kinase activity. nih.gov

In the realm of EGFR inhibition, numerous pyrimidine-based molecules have been designed and evaluated. bohrium.comresearchgate.net These compounds often act as irreversible inhibitors by binding to the ATP site of the EGFR kinase domain. nih.gov For instance, 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine-based derivatives have shown potent EGFR inhibition with IC50 values in the nanomolar range. nih.gov Furthermore, 2-aminopyrimidine (B69317) derivatives have been designed to overcome drug resistance associated with EGFR mutations. nih.gov

Table 2: Tyrosine Kinase Inhibition by Pyrimidine Derivatives

| Compound Class | Target Kinase | Inhibition Data (IC_50) | Reference |

|---|---|---|---|

| N-4,6-pyrimidine-N-alkyl-N'-phenyl ureas | Lck | Low-nanomolar range | nih.gov |

| 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine (B1256433) derivatives | EGFR | 0.95 nM - 1.5 nM | nih.gov |

DNA and Protein Binding Studies (e.g., Calf Thymus DNA, Bovine Serum Albumin)

The interaction of small molecules with biological macromolecules like DNA and proteins is crucial for their pharmacological activity. Studies on dihydropyrimidinone derivatives, which share a core structural motif with pyrimidinylureas, have investigated their binding properties with calf-thymus DNA (ctDNA). nih.gov

These investigations, utilizing spectroscopic techniques, viscosity measurements, and isothermal titration calorimetry, revealed that dihydropyrimidinone derivatives bind to ctDNA primarily through an intercalative mode. nih.gov The binding constants for these interactions were determined to be in the order of 10^4 M^-1. nih.gov Molecular modeling studies further supported the intercalative binding model. nih.gov Such interactions with DNA can lead to the inhibition of DNA transcription and replication, which is a mechanism of action for some antitumor agents. nih.gov While specific studies on the binding of this compound to calf thymus DNA or bovine serum albumin are not detailed in the provided search results, the findings for related pyrimidine structures suggest a potential for such interactions.

P2Y Receptor Antagonism (pre-clinical lead identification)

P2Y receptors are a family of G protein-coupled receptors that are activated by extracellular nucleotides like UTP and UDP. nih.gov Pyrimidine nucleotides and their derivatives are recognized as important signaling molecules for these receptors. nih.gov There are several subtypes of P2Y receptors, and the development of subtype-selective antagonists is an active area of research. nih.govnih.gov

While selective antagonists for some pyrimidinergic P2Y receptors are still being developed, various pyrimidine derivatives have been synthesized and evaluated as potential ligands. nih.gov For instance, AR-C118925 is a non-nucleotide antagonist of the P2Y2 receptor. nih.gov The identification of potent and selective antagonists is a key step in pre-clinical lead identification for therapeutic agents targeting P2Y receptor-mediated pathways. nih.gov

Structure Activity Relationship Sar Studies of 1 4 Hydroxy 6 Phenylpyrimidin 2 Yl Urea and Its Analogs

Impact of Substituent Modifications on Biological Activity

The biological activity of the 1-(4-Hydroxy-6-phenylpyrimidin-2-yl)urea scaffold is highly sensitive to the nature and position of various substituents. Researchers have extensively explored these modifications to understand their impact on the compound's efficacy.

The electronic properties of substituents on the aryl ring have a significant effect on the biological activity of pyrimidine (B1678525) derivatives. nih.govscielo.br Generally, the presence of electron-withdrawing groups on the aryl ring tends to enhance the inhibitory activity of these compounds. nih.govnih.gov For instance, in a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, compounds with electron-withdrawing groups like -F, -Cl, or -CF3 on the aryl ring exhibited superior inhibitory activity compared to those with electron-donating groups such as –OCH3. nih.gov This trend is further supported by studies on other pyrimidine-based compounds where the incorporation of a lipophilic electron-withdrawing substituent on the phenyl ring was found to be significant for inhibitory activity. researchgate.net

In some cases, the introduction of bulky electron-withdrawing groups, particularly in the para-position of the aromatic ring of urea (B33335) substituents, has been shown to impart the best in vitro potency. nih.gov For example, the addition of a trifluoromethyl (–CF3) group, a strong electron-withdrawing group, to a pyrimidine-based compound led to a notable improvement in its binding affinity. scielo.br Conversely, substituting with an electron-donating group has been observed to reduce anti-inflammatory action in some pyrimidine derivatives. gsconlinepress.com However, it is important to note that the effect can be complex, and exceptions exist. For example, some studies have reported that the presence of electron-withdrawing groups like -Cl or -NO2 can lead to the formation of an oxidized product in certain reaction schemes. nih.gov

The following table summarizes the observed effects of different aryl ring substitutions on the biological activity of pyrimidine-urea analogs.

| Substituent Type | Position | Observed Effect on Biological Activity |

| Electron-Withdrawing Groups (-F, -Cl, -CF3) | Aryl Ring | Generally enhances inhibitory activity. nih.gov |

| Bulky Electron-Withdrawing Groups | para-position of Aryl Ring | Imparts the best in vitro potency. nih.gov |

| Trifluoromethyl (-CF3) | Aryl Ring | Improved binding affinity. scielo.br |

| Electron-Donating Groups (-OCH3) | Aryl Ring | Generally results in lower inhibitory activity compared to electron-withdrawing groups. nih.gov |

| Electron-Donating Groups | General | Can reduce anti-inflammatory action. gsconlinepress.com |

Modifications to the pyrimidine ring itself, at the nitrogen atoms and carbons C2, C4, C5, and C6, have been a key strategy for diversifying the chemical space and optimizing biological activity. nih.gov The synthesis of various fused thiophene, coumarin (B35378), pyrrole, and arylhydrazone derivatives with pyrimidine rings has shown that the coumarin moiety, in particular, contributes to distinct anti-inflammatory capabilities. gsconlinepress.com

The C4 position of the pyrimidine ring has been a particular focus for introducing diversity. nih.gov For pyrido[2,3-d]pyrimidin-7(8H)-ones, the nature of the substituent at C4 that leads to the highest activity depends on the saturation of the C5-C6 bond. For unsaturated systems, hydrogen and carbon substituents are most common, while for saturated systems, oxygen (as a carbonyl) or alkyl groups are more prevalent. nih.gov The introduction of a chlorine atom at the C4 position of the starting pyrimidine allows for further diversification through cross-coupling reactions, enabling the introduction of N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl substituents. nih.gov

The C2 and C6 positions have also been targets for modification. For instance, constructing 2-substituted pyrimidines with alkyl groups like methyl and cyclopropyl, or a trifluoromethyl group, has been shown to be effective. nih.gov Furthermore, a deconstruction-reconstruction strategy allows for the formal replacement of a pyrimidine N-atom with a C-atom, a useful modification in SAR studies. nih.gov This can lead to the introduction of substituents at the C5 or C2 positions. nih.gov

The table below provides examples of derivatization at various positions of the pyrimidine ring and their outcomes.

| Position of Derivatization | Type of Modification | Resulting Moiety/Substituent | Impact on Biological Activity |

| Fused Ring System | Thiophene, Coumarin, Pyrrole, Arylhydrazone | Fused heterocycles | Coumarin moiety showed distinct anti-inflammatory capabilities. gsconlinepress.com |

| C4 | N-alkyl, N-aryl, O-aryl, S-aryl, aryl, arylethynyl | Varied substituents | Explored for potential tyrosine kinase inhibitory activity. nih.gov |

| C2 | Alkyl (methyl, cyclopropyl), Trifluoromethyl | Substituted pyrimidines | Effective for creating diverse analogs. nih.gov |

| C5/C6 | Varied based on saturation | Hydrogen, Carbon, Oxygen (carbonyl), Alkyl | Activity depends on the specific substituent and saturation level. nih.gov |

| Pyrimidine Nitrogen | Replacement with Carbon | Pyridine (B92270) ring formation | Useful maneuver in SAR studies to create novel analogs. nih.gov |

The hydroxy and urea moieties are critical pharmacophoric features of this compound, and their modification significantly impacts biological activity. The urea functionality is known for its ability to form multiple stable hydrogen bonds with protein targets, which is crucial for biological activity. nih.gov

Variations in the urea moiety have been extensively studied. For instance, in a series of pyrimidine derivatives with aryl urea moieties, compound 4b, which contains a specific aryl urea substitution, exhibited the highest cytotoxic activity against the SW480 cancer cell line. nih.gov The urea group in some analogs is predicted to form hydrogen bond interactions with acidic residues in the ATP binding site of target enzymes. nih.gov The positioning of the urea substituent is also important; for example, 3-substituted-ureas have shown better anti-malarial activity and selectivity compared to their 4-urea counterparts. nih.gov

The replacement of the urea group with a thiourea (B124793) or sulfonamide moiety has also been explored, leading to compounds with anti-inflammatory and antimicrobial activities. researchgate.net Furthermore, the conformation of the urea moiety, which can be influenced by substitution on the nitrogen atoms, plays a key role in its interaction with biological targets. nih.gov

The hydroxyl group on the pyrimidine ring is another key functional group. In some pyrimidine derivatives, the presence of a phenolic group can influence the compound's acid-base properties and reactivity. nih.gov

The following table details the effects of modifying the hydroxy and urea moieties.

| Moiety | Modification | Impact on Biological Activity/Properties |

| Urea | Aryl substitution (e.g., compound 4b) | Highest cytotoxic activity against SW480 cancer cell line. nih.gov |

| Urea | 3-substitution vs. 4-substitution | 3-substituted ureas showed better anti-malarial activity and selectivity. nih.gov |

| Urea | Replacement with Thiourea or Sulfonamide | Resulted in compounds with anti-inflammatory and antimicrobial activities. researchgate.net |

| Urea | Conformational changes due to N-substitution | Affects interaction with biological targets. nih.gov |

| Hydroxy | Presence of phenolic group | Influences acid-base properties and reactivity. nih.gov |

Lead Optimization Strategies based on SAR

The insights gained from SAR studies are fundamental to the process of lead optimization, which aims to enhance the desirable properties of a lead compound while mitigating its weaknesses. depositolegale.itnih.gov A common strategy involves modifying the lead structure by deriving or substituting functional groups, altering ring systems, or through isosteric replacement. nih.gov

For pyrimidine derivatives, lead optimization often focuses on improving potency, selectivity, and pharmacokinetic properties. depositolegale.it For example, if a lead compound shows promising activity but poor solubility, modifications can be made to introduce more polar or charged groups, typically away from the key pharmacophoric features to avoid reducing potency. youtube.com

In the context of this compound and its analogs, SAR data has guided the design of new compounds with improved activity. For example, the finding that electron-withdrawing groups on the aryl ring enhance activity has led to the synthesis of analogs with substituents like -CF3, resulting in more potent compounds. nih.govscielo.br Similarly, understanding the importance of the urea moiety's hydrogen bonding capacity has driven the synthesis of derivatives where this interaction is optimized. nih.govnih.gov

A deconstruction-reconstruction strategy for pyrimidine diversification allows for the creation of analogs that would be difficult to synthesize through other methods, providing a powerful tool for lead optimization. nih.gov This approach can be used to alter the core scaffold of the molecule, potentially leading to compounds with entirely new biological profiles.

Pharmacophore Development for Enhanced Potency

Pharmacophore modeling is a computational approach that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. dovepress.comnih.gov These models serve as 3D templates for designing new molecules with enhanced potency. dovepress.com

For pyrimidine-based inhibitors, pharmacophore models have been successfully developed and used in virtual screening to identify novel, potent compounds. nih.gov A typical pharmacophore model for a pyrimidine-urea derivative might include features such as hydrogen bond donors and acceptors from the urea and hydroxyl groups, and a hydrophobic/aromatic feature corresponding to the phenyl ring. The spatial arrangement of these features is critical for optimal binding to the target.

The development of a pharmacophore model typically involves the following steps:

Selection of a training set: A set of active molecules with known biological data is chosen.

Conformational analysis: The possible conformations of the molecules in the training set are generated.

Feature identification and mapping: Common chemical features (hydrogen bond donors/acceptors, hydrophobic regions, etc.) are identified and aligned.

Hypothesis generation: A 3D arrangement of these features (a pharmacophore hypothesis) is generated.

Validation: The model is validated using a test set of known active and inactive compounds to assess its predictive power. nih.gov

Once a validated pharmacophore model is established, it can be used to screen large compound libraries to identify new molecules that fit the model and are therefore likely to be active. This approach has been instrumental in the discovery of potent inhibitors for various targets.

Pre Clinical Pharmacokinetic and Biotransformation Studies Non Human Models

In silico ADMET Prediction and Drug-likeness Assessment

In silico tools and computational models are frequently employed in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help in prioritizing candidates for further development.

However, a thorough review of scientific literature reveals a lack of specific in silico ADMET prediction and drug-likeness assessment data for 1-(4-Hydroxy-6-phenylpyrimidin-2-yl)urea. While general methodologies for predicting the properties of urea (B33335) and pyrimidine (B1678525) derivatives exist, specific computational studies on this particular compound have not been published.

Animal Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Animal models provide the first in vivo insight into the pharmacokinetic profile of a compound. These studies are essential to understand how the drug is absorbed into the bloodstream, distributed to various tissues, metabolized by the body, and ultimately excreted.

Despite the importance of such studies, there is currently no publicly available scientific literature detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal models.

Metabolite Identification and Biotransformation Pathways in Pre-clinical Models

Identifying the metabolites of a compound and understanding its biotransformation pathways are critical aspects of pre-clinical research. This information helps in assessing the potential for drug-drug interactions and understanding the clearance mechanisms of the compound.

To date, no studies have been published that identify the metabolites or elucidate the biotransformation pathways of this compound in any pre-clinical models. The metabolic fate of this specific compound remains uncharacterized in the scientific literature.

Emerging Applications and Future Research Directions for Pyrimidinylurea Compounds

Role as Versatile Building Blocks in Complex Organic Synthesis

The pyrimidinylurea scaffold, exemplified by 1-(4-Hydroxy-6-phenylpyrimidin-2-yl)urea, represents a valuable building block in the field of organic synthesis. The constituent parts of the molecule—the urea (B33335), the 2-aminopyrimidine (B69317) core, and the hydroxyphenyl group—provide multiple reactive handles for constructing more complex molecular architectures.

Urea and its derivatives are fundamental components in numerous multicomponent reactions (MCRs), which are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product. uoa.gr The Biginelli reaction, a classic MCR, utilizes urea to synthesize dihydropyrimidinones, highlighting the pyrimidine-forming potential of the urea moiety. itmedicalteam.plmdpi.com This suggests that the urea part of this compound could participate in similar one-pot syntheses to generate diverse heterocyclic libraries. cambridgemedchemconsulting.com

Furthermore, the 2-amino-4-hydroxypyrimidine core is a "privileged scaffold" in medicinal chemistry. Its derivatives are precursors to a wide range of biologically active molecules. researchgate.net For example, the synthesis of various functionalized pyrimidines often starts from simpler pyrimidine (B1678525) building blocks. nih.gov Research on the related 2-amino-4-hydroxy-6-methylpyrimidine (B160893) shows its utility in creating a variety of heterocyclic systems, including oxazepine and tetrazole derivatives, through reactions targeting the amino and hydroxyl groups. researchgate.net The presence of the phenyl group in the target compound adds another layer of functionality, allowing for modifications through aromatic substitution reactions to fine-tune the properties of the resulting complex molecules.

The synthesis of functional monomers for polymer science also represents a key application. For instance, 2-amino-4-hydroxy-6-methylpyrimidine, a close analogue, has been used to create 2-ureido-4[1H]-pyrimidinone (UPy)-based functional monomers for applications in supramolecular chemistry. mdpi.com This demonstrates the potential of the this compound scaffold to be incorporated into larger polymeric structures.

Potential in Material Science and Advanced Functional Materials

The structural features of this compound suggest significant potential in material science, particularly in the development of supramolecular polymers and materials with unique optical properties.

Supramolecular Polymers: The core of this potential lies in the 2-ureido-4[1H]-pyrimidinone (UPy) motif, which can be formed from the hydroxypyrimidinylurea structure. The UPy unit is renowned for its ability to form strong, self-complementary quadruple hydrogen bonds (DDAA·AADD array), leading to the self-assembly of monomers into long, polymer-like chains. mdpi.com This dimerization is exceptionally strong and has been harnessed to create a variety of "supramolecular polymers." uoa.grebi.ac.uk By functionalizing oligomers like poly(tetrahydrofuran) with UPy end-groups, researchers have created materials that behave like robust thermoplastic elastomers, exhibiting high tensile strength and thermal responsiveness. uoa.grebi.ac.uk The resulting materials are often processable at lower temperatures and can possess self-healing properties. uoa.grmdpi.com Given that this compound contains the necessary components to form a UPy-like motif, it is a prime candidate for the design of new supramolecular materials.

Advanced Functional Materials:

Liquid Crystals: While direct evidence for liquid crystalline behavior in pyrimidinylureas is limited, related heterocyclic systems are known to form liquid crystals. The combination of a rigid aromatic core (phenylpyrimidine) with flexible side chains (which could be added via the urea or hydroxyl group) is a classic design principle for liquid crystalline materials. Pyrrolidinium-based salts, for example, exhibit rich mesomorphic behavior, including various smectic and columnar phases. nih.gov This suggests a potential avenue of exploration for appropriately modified derivatives of this compound.

Fluorescence: Pyrimidine derivatives have been successfully developed as fluorescent probes. uoa.gr The push-pull nature that can be established across the pyrimidine ring allows for the design of fluorophores, including those with aggregation-induced emission (AIE) properties, which are highly valuable for bioimaging. uoa.gr The phenyl and hydroxyl groups on the target compound could be part of a larger conjugated system, potentially giving rise to fluorescent properties upon suitable modification.

Nonlinear Optical (NLO) Properties: Organic molecules with donor-π-acceptor (D-π-A) structures are known to exhibit significant NLO effects. The this compound scaffold contains donor groups (hydroxyl, urea nitrogens) and an acceptor/π-system (phenylpyrimidine core), making it a candidate for NLO materials. Studies on other D-π-A systems, such as those based on phenylamine or pyrazine (B50134), show that NLO properties can be tuned by modifying the donor, acceptor, or the π-linker. researchgate.netajptr.com Organic NLO materials are sought after for applications in photonics and optical communications. nih.govdrughunter.com

The table below summarizes the potential material science applications based on the structural motifs within this compound.

| Structural Motif | Potential Application | Underlying Principle | Related Research Finding |

| Ureido-Pyrimidinone (UPy) | Supramolecular Polymers | Strong, directional quadruple hydrogen bonding leads to self-assembly. | UPy-functionalized oligomers form robust, thermally responsive elastomers. uoa.grebi.ac.uk |

| Phenyl-Pyrimidine Core | Liquid Crystals | Combination of rigid core and potential for flexible side chains. | Pyrrolidinium salts with various anions show rich mesomorphic behavior. nih.gov |

| Hydroxyphenylpyrimidine | Fluorescent Materials | Potential to create donor-acceptor "push-pull" electronic systems. | CF₃-substituted pyrimidines act as fluorescent probes for bioimaging. uoa.gr |

| Phenyl-Pyrimidinyl-Urea | Nonlinear Optical (NLO) Materials | Potential Donor-π-Acceptor (D-π-A) architecture. | Phenylamine and pyrazine derivatives show tunable NLO properties. researchgate.netajptr.com |

Development of Novel Analytical Probes

The development of chemosensors for detecting specific ions and molecules is a critical area of analytical chemistry. The structure of this compound incorporates several functional groups that could be exploited for this purpose.

The urea moiety is a well-known hydrogen-bond donor capable of acting as a receptor for anions. While the target compound itself has not been studied as a probe, the fundamental urea structure is the basis for many synthetic anion receptors. drughunter.com Similarly, the hydroxyl and pyrimidine nitrogen atoms can act as binding sites for metal ions. For instance, chemosensors based on hydroxyl-containing scaffolds have been developed for the selective and sensitive detection of metal ions like Ag(I). ebi.ac.uk In these sensors, the interaction with the metal ion leads to a detectable change in the optical properties, such as a color change or a shift in the absorbance spectrum. ebi.ac.uk

Furthermore, the pyrimidine ring can be integrated into fluorescent probes. Novel push-pull systems based on pyrimidines have been designed as fluorescent imaging agents for biological applications, such as visualizing lipid droplets in cells. uoa.gr These probes often exhibit desirable properties like aggregation-induced emission and good biocompatibility. uoa.gr The combination of a potential fluorophore (the phenylpyrimidine core) with binding sites (urea and hydroxyl groups) in a single molecule makes this compound an intriguing candidate for the development of selective fluorescent chemosensors. The binding of a target analyte could modulate the electronic properties of the molecule, leading to a change in its fluorescence intensity or wavelength.

Challenges and Opportunities in Pyrimidinylurea Research

The exploration of pyrimidinylurea compounds is not without its difficulties, yet these challenges are matched by significant opportunities for innovation and discovery.

Challenges:

Functionalization Selectivity: The presence of multiple reactive sites in molecules like this compound (the N-H bonds of urea, the hydroxyl group, and the aromatic ring) can lead to a lack of selectivity during functionalization reactions, requiring the use of protecting groups and adding complexity to synthetic efforts.

Drug Discovery Pitfalls: Pyrimidine is considered a "privileged scaffold" in medicinal chemistry, but such scaffolds can sometimes be "pan-assay interference compounds" (PAINS), which non-specifically interact with numerous proteins, leading to false positives in high-throughput screening. itmedicalteam.pl Careful validation is required to ensure that observed biological activity is specific.

Physicochemical Properties: Highly conjugated, planar molecules can suffer from poor solubility, which can be a significant hurdle in both drug development and materials science applications.

Opportunities:

Vast Chemical Space: The pyrimidine scaffold is exceptionally versatile, and its derivatives have shown a vast range of biological activities. uoa.gr This provides a rich opportunity to explore new therapeutic areas by creating diverse libraries of pyrimidinylurea compounds.

Advanced Materials Design: The UPy motif, accessible from the hydroxypyrimidinylurea core, is a cornerstone of modern supramolecular chemistry. ebi.ac.uk There is a tremendous opportunity to design novel, intelligent materials with tailored properties such as stimuli-responsiveness, self-healing capabilities, and applications in additive manufacturing.

Rational Drug Design: The increasing power of computational chemistry allows for the rational design of new inhibitors targeting specific enzymes or receptors. The pyrimidinylurea scaffold can be optimized through in silico methods to enhance binding affinity and selectivity. cambridgemedchemconsulting.com

Green Chemistry: There is an ongoing opportunity to develop more sustainable and efficient synthetic routes to these compounds, for example, by using green solvents, catalysts, or flow chemistry techniques. nih.gov

Design Strategies for Next-Generation Pyrimidinylurea Compounds with Tailored Academic Profiles

To unlock the full potential of the pyrimidinylurea scaffold, researchers can employ several key design strategies to create next-generation compounds with precisely tailored properties for specific academic and therapeutic applications.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies: A systematic approach to understanding how molecular modifications affect function is crucial. This involves synthesizing analogues by altering each component of the this compound structure:

Phenyl Ring Substitution: Introducing various electron-donating or electron-withdrawing groups to the phenyl ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. This is a classic strategy to optimize binding affinity to biological targets or tune optical properties. nih.gov

Urea Moiety Modification: The urea linkage can be alkylated or incorporated into cyclic structures to alter its hydrogen-bonding capacity, conformational rigidity, and metabolic stability. itmedicalteam.plnih.gov

Pyrimidine Core Alterations: Modifications to the pyrimidine ring itself, though more synthetically challenging, can profoundly impact the core properties of the scaffold.

Computational and In Silico Design: Modern computational tools are invaluable for rational design. Molecular docking can predict how analogues bind to a target protein, while Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features with biological activity to guide the design of more potent compounds. uoa.grnih.govresearchgate.net These methods save significant time and resources by prioritizing the most promising candidates for synthesis.

Bioisosteric Replacement: This strategy involves replacing functional groups with other groups that have similar physical or chemical properties to improve the compound's profile. nih.govajptr.comdrughunter.com For example:

The hydroxyl group could be replaced with a methoxy, amino, or thiol group to probe the importance of hydrogen bonding.

The phenyl ring could be replaced with other aromatic or heteroaromatic rings (e.g., thiophene, pyridine) to alter steric bulk, electronic distribution, and potential for π-π stacking interactions. cambridgemedchemconsulting.comnih.gov

The urea's carbonyl oxygen could be replaced with sulfur (to form a thiourea) to change its hydrogen bond accepting strength and electronic character. itmedicalteam.pl

Fragment-Based and Hybridization Approaches: This strategy involves combining the pyrimidinylurea scaffold with other known bioactive fragments. mdpi.comresearchgate.net For instance, linking it to a fragment known to bind to a specific enzyme could produce a hybrid molecule with high affinity and selectivity. This approach has been successfully used to design novel anticancer agents. mdpi.com

The table below outlines potential design strategies and their expected outcomes for tailoring the profile of pyrimidinylurea compounds.

| Design Strategy | Example Modification | Potential Outcome |

| SAR/SPR | Add a nitro group to the phenyl ring. | Increased electron-withdrawing character; potentially altered NLO properties or receptor binding. |

| Computational Design | Docking studies against a kinase active site. | Identify optimal substitution patterns for enhanced binding affinity before synthesis. uoa.gr |

| Bioisosteric Replacement | Replace the phenyl ring with a pyridine (B92270) ring. | Modulate solubility, basicity, and hydrogen bonding potential; create new intellectual property. cambridgemedchemconsulting.comnih.gov |

| Hybridization | Covalently link to a known topoisomerase inhibitor fragment. | Create a dual-action or more potent anticancer agent. researchgate.net |

By leveraging these sophisticated design principles, the scientific community can systematically explore the vast potential of this compound and its derivatives, paving the way for new discoveries in medicine, material science, and beyond.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Hydroxy-6-phenylpyrimidin-2-yl)urea, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of pyrimidine-urea derivatives typically involves condensation reactions between substituted pyrimidines and urea precursors. For structurally analogous compounds (e.g., 6-(5-chloro-8-hydroxynaphthalene-2-yl)-4-hydroxypyrimidinones), researchers have optimized routes by varying solvents, catalysts, and reaction times. For example:

- Method A : Reacting intermediates in dry pyridine with triethylamine and phosphorus trioxide under reflux (yield: ~65%) .

- Method B : Shortening reaction time to 15 minutes in tetrahydrofuran (THF) while maintaining yield .

Key factors affecting purity include solvent choice (polar aprotic solvents reduce side reactions) and post-synthesis purification via recrystallization or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is critical: